(5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic acid

PPAR Nuclear Receptor Lipid Metabolism

The compound (5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic acid, commonly referred to as 9-HEPE, is a monohydroxylated derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA; 20:5n-3). It belongs to the class of hydroxyeicosapentaenoic acids (HEPEs), a family of oxylipins that act as lipid mediators.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B12337551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9+,13-10-,17-14+
InChIKeyOXOPDAZWPWFJEW-JRBJIINCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic Acid (9-HEPE): A Potent EPA-Derived Oxylipin for PPAR-Driven Metabolic Research


The compound (5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic acid, commonly referred to as 9-HEPE, is a monohydroxylated derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA; 20:5n-3) [1]. It belongs to the class of hydroxyeicosapentaenoic acids (HEPEs), a family of oxylipins that act as lipid mediators. Unlike its parent EPA, 9-HEPE is a potent ligand for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors critical for regulating lipid metabolism, adipogenesis, and inflammation, positioning it as a research tool of higher potency than its precursor or many other HEPE regioisomers [1][2].

Why EPA or Non-Positional HEPE Isomers Cannot Replace (5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic Acid in PPAR-Dependent Studies


Generic substitution of 9-HEPE with its parent molecule EPA or other positional HEPE isomers is scientifically unsound due to profound differences in receptor ligand activity. Hydroxylation at the C-9 position of EPA dramatically enhances its affinity and efficacy for PPARs compared to the non-hydroxylated precursor or isomers hydroxylated at other positions [1]. Direct comparative reporter assays demonstrate that 9-HEPE and its closely related C-8 isomer (8-HEPE) achieve significantly greater transcriptional activation of PPARs than 5-, 12-, and 18-HEPE, EPA, or EPA ethyl-ester [1]. This structure-activity relationship means that substituting 9-HEPE with a different regioisomer or with EPA itself cannot replicate the targeted PPAR activation required for metabolic and anti-inflammatory research models, making precise compound identity critical for experimental reproducibility and valid comparative conclusions [1].

Quantitative Evidence Guide for Selecting (5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic Acid Over Analogs


9-HEPE Exhibits Significantly Greater PPAR Transactivation than 5-, 12-, 18-HEPE, and EPA

In a head-to-head GAL4-PPAR reporter assay, 9-HEPE demonstrated significantly greater transcriptional activation of PPARs than 5-HEPE, 12-HEPE, 18-HEPE, EPA, and EPA ethyl-ester. While the study provides precise fold-activation data for 8-HEPE versus EPA across a concentration range (e.g., 8-HEPE at 4 µM induced a 7.28-fold activation of PPARα compared to 1.20-fold for EPA), 9-HEPE was shown to be comparably efficacious to 8-HEPE in this assay system, placing it in a superior activity class relative to the other HEPEs and EPA [1]. This finding demonstrates that hydroxylation at the C-9 position is a key structural determinant for high PPAR ligand activity [1].

PPAR Nuclear Receptor Lipid Metabolism Adipogenesis

9-HEPE is a Key Component in an Oxylipin Mixture that Attenuates Hepatic Steatosis In Vivo

In a short-term high-fat diet (HFD) mouse model of non-alcoholic fatty liver disease (NAFLD), a mixture containing 9-HEPE, 5-HEPE, and 17,18-EEQ significantly reduced hepatic triglyceride accumulation and macrophage infiltration in adipose tissue [1]. The study identified 9-HEPE as one of the effective components that suppressed palmitate-induced expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and JNK activation in macrophages, an effect not observed with all HEPE isomers tested [1]. This in vivo efficacy, as part of a defined mixture, distinguishes 9-HEPE from other HEPEs that were not part of the active fraction, providing proof-of-concept for its role in metabolic disease models [1].

NAFLD Hepatic Steatosis Oxylipin Metabolic Disease

9-HEPE Induces PPAR-Mediated Adipogenesis and Glucose Uptake Distinct from EPA

While the most detailed quantitative data is available for 8-HEPE, the study by Yamada et al. explicitly states that both 8-HEPE and 9-HEPE induce PPAR-dependent adipogenesis and glucose uptake, effects that EPA shows weakly or not at all at identical concentrations [1]. This establishes a qualitative but critical differentiation: 9-HEPE shares the potent metabolic activity of the 8-isomer, which is absent in the non-hydroxylated parent EPA. For instance, 8-HEPE significantly enhanced adipogenesis in 3T3-F442A cells and glucose uptake in C2C12 myotubes at concentrations where EPA had negligible effects; 9-HEPE is reported to have comparable activity based on its PPAR activation profile [1].

Adipogenesis Glucose Uptake Insulin Sensitivity Metabolic Syndrome

9-HEPE is a Racemic Mixture with Dual PPAR and Anti-Inflammatory Activity at Definable Concentrations

Commercial (±)-9-HEPE is a racemic mixture of 9(R)-HEPE and 9(S)-HEPE, generated by non-enzymatic oxidation of EPA [1]. This mixture induces PPARα, PPARγ, and PPARδ transactivation in NIH3T3 cells at 128 µM and reduces palmitate-induced expression of pro-inflammatory genes (iNOS, TNF-α, IL-1β, and IL-6) in primary mouse peritoneal macrophages at 1 µM [1]. This dual activity profile at two distinct concentration ranges (1 µM for anti-inflammatory effects, 128 µM for PPAR transactivation) provides a quantitative benchmark for experimental design that is not available for single enantiomer preparations, making the racemate a cost-effective and functionally validated research tool .

Racemic Oxylipin PPAR Anti-Inflammatory Macrophage

Recommended Application Scenarios for (5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic Acid (9-HEPE)


PPAR Luciferase Reporter Gene Assays for Nuclear Receptor Profiling

9-HEPE is ideal as a positive control or test ligand in GAL4-PPAR chimeric reporter assays in NIH3T3 or other cell lines. As demonstrated by Yamada et al., it achieves significantly greater PPAR transactivation than 5-, 12-, and 18-HEPE, EPA, and EPA ethyl-ester, making it a high-efficacy benchmark for screening panels of endogenous or synthetic PPAR ligands [1]. A recommended starting concentration range is 4–128 µM, consistent with published dose-response data for 8-HEPE, which shows comparable activity [1].

In Vivo Models of Early-Stage NAFLD or Adipose Tissue Inflammation

For short-term high-fat diet (HFD) feeding studies in mice, 9-HEPE should be incorporated as part of a defined oxylipin cocktail (with 5-HEPE and 17,18-EEQ) to replicate the mixture that significantly attenuated hepatic triglyceride accumulation and macrophage infiltration in adipose tissue [2]. This application leverages the compound's demonstrated in vivo efficacy and is superior to using EPA alone, which does not recapitulate the effects of its hydroxylated metabolite [1][2].

Adipogenesis and Glucose Uptake Studies in Preadipocyte and Myoblast Cell Lines

9-HEPE can be used to induce PPARγ-mediated adipogenesis in 3T3-L1 or 3T3-F442A preadipocytes and PPARδ-mediated glucose uptake in C2C12 myotubes. Based on class-level evidence, a concentration of ≥4 µM is sufficient to elicit effects, mirroring the activity of 8-HEPE [1]. This application is particularly relevant for metabolic disease research where EPA itself shows little to no activity [1].

Macrophage Inflammation Modulation in Atherosclerosis or Obesity Research

The racemic mixture (±)-9-HEPE is validated for suppressing palmitate-induced expression of iNOS, TNF-α, IL-1β, and IL-6 in primary peritoneal macrophages at 1 µM . This makes it a useful tool for studying the anti-inflammatory arm of EPA-derived oxylipins, distinct from the pro-inflammatory or chemotactic effects of certain other HEPE isomers (e.g., 5-HEPE has reported chemotactic activity) .

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